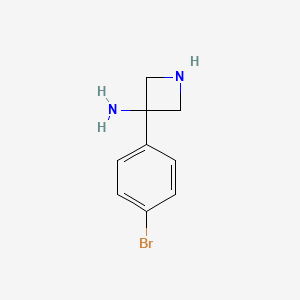
3-(4-Bromophenyl)-3-azetidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-3-azetidinamine is a chemical compound that features a four-membered azetidine ring with a bromophenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-azetidinamine typically involves the reaction of 4-bromobenzylamine with a suitable azetidinone precursor. One common method involves the use of a cyclization reaction where the azetidinone ring is formed through intramolecular nucleophilic substitution. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-3-azetidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinone derivatives.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-(4-Bromophenyl)-3-azetidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-3-azetidinamine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar structural features.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-3-azetidinamine is unique due to its azetidine ring structure, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
3-(4-bromophenyl)azetidin-3-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6,11H2 |
Clé InChI |
TZYHNYTWJPAXNL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


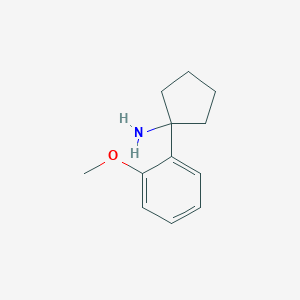
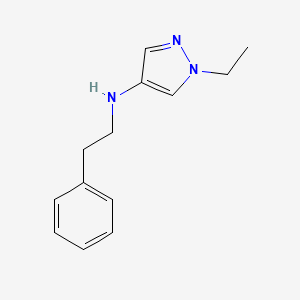
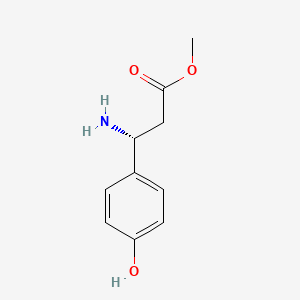
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729579.png)
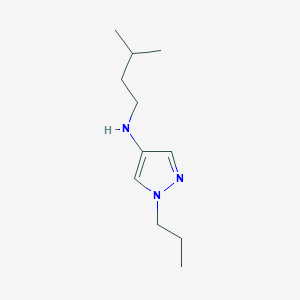
![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729588.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11729597.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)

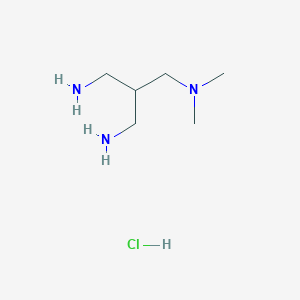
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)


